molecular formula C8H4ClF3N2S B599323 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine CAS No. 1628317-85-0

4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine

Cat. No.: B599323
CAS No.: 1628317-85-0
M. Wt: 252.639
InChI Key: DZSVALSILXNFGI-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable thieno[2,3-d]pyrimidine precursor. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 4-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thieno[2,3-d]pyrimidine derivative .

Scientific Research Applications

4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine include:

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoroethyl group and a chlorine atom on the thieno[2,3-d]pyrimidine ring. This specific arrangement of atoms imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H4ClF3N2SC_8H_4ClF_3N_2S and a molecular weight of approximately 252.65 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The structural formula for this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1628317-85-0
  • Molecular Formula : C8H4ClF3N2SC_8H_4ClF_3N_2S
  • Purity : Typically around 97% to 98% .

Anticancer Activity

Recent studies have indicated that compounds similar to thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, thieno[2,3-d]pyrimidines have shown activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation. While specific data on this compound is limited, its structural analogs have demonstrated promising results in preclinical models.

Antiviral Properties

Thieno[2,3-d]pyrimidine derivatives have also been explored for their antiviral activities. They are believed to interfere with viral replication processes. Although direct studies on the antiviral efficacy of this compound are scarce, the presence of trifluoroethyl groups is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.

Enzyme Inhibition

Compounds in this class may act as enzyme inhibitors. For example, they could inhibit enzymes such as dihydrofolate reductase or other kinases critical for cellular processes. This mechanism of action is common among many heterocyclic compounds used in therapeutic contexts.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects of thieno[2,3-d]pyrimidines; suggested potential inhibition of tumor growth in vitro.
Study 2 Explored antiviral properties of similar compounds; indicated interference with viral replication pathways.
Study 3 Reported on enzyme inhibition mechanisms; highlighted potential for use as kinase inhibitors in cancer therapy.

Toxicological Profile

The safety profile of this compound has not been extensively documented. However, general precautions are advised due to its chemical nature:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
  • Storage Conditions : Should be stored in a dark place at temperatures below -20°C to maintain stability .

Properties

IUPAC Name

4-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2S/c9-6-5-1-4(2-8(10,11)12)15-7(5)14-3-13-6/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSVALSILXNFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Cl)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501200781
Record name 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628317-85-0
Record name 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628317-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.7 g of 6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one was added to 16 mL of POCl3 with one drop of DMF. The heterogeneous mixture was refluxed for 3 hs and then evaporated. The residue was quenched with ice and saturated ammonia solution and extracted with chloroform. Combined extracts were evaporated with silica gel and loaded on a short silica gel column. The column was eluted with hexane-ethyl acetate (5:1) to afford 5.9 g of 4-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine. 1H NMR CDCl3 (300 MHz): 8.86 (s, 1H), 7.39 (s, 1H), 3.76 (q, 2H, J9.9 Hz). 13C NMR CDCl3 (75 MHz): 169.0, 154.7, 153.2, 129.9, 125.3, 123.5, 121.3, 35.9 (q, J33.0 Hz).
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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